1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis .Molecular Structure Analysis
The molecular structure of a similar compound, (1-Methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, has been reported. Its IUPAC name is (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol, and its InChI code is 1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, (1-Methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, have been reported. It has a molecular weight of 195.26, and it is a solid at room temperature .Scientific Research Applications
Molecular Structure and Chemical Activity
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride, related to molecules with similar structural features, has been studied for its molecular structure using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT. The coherence between theoretical and experimental values has been confirmed, with asymmetric, symmetric stretching, and bending vibrations reported. The studies also delve into the molecule's chemical activity regions, molecular stability, charge localization and delocalization, among other properties, suggesting potential biological, physical, pharmaceutical, and medicinal interests (Aayisha et al., 2019).
Pharmaceutical Salt Formation Process
The compound's utility extends to pharmaceutical applications, particularly in salt formation processes for active pharmaceutical ingredients. In a study using in-line FT-IR spectroscopy, the hydrochloride salt formation process of a related molecule was monitored, demonstrating the technology's potential for real-time process control. This monitoring is crucial for maximizing product yield and minimizing impurity levels in pharmaceutical manufacturing (Lin et al., 2006).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds structurally akin to this compound also reveal their scientific applications. For instance, the development of synthetic routes for related molecules highlights the importance of chemoselective reductive amination and Pd-catalyzed amination, underscoring the methodologies' efficiency and practicality in creating molecules with potential as CGRP receptor antagonists (Leahy et al., 2012).
Safety and Hazards
The safety information for a similar compound, (1-Methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol, indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The compound 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride is a derivative of imidazole . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Action Environment
The properties of imidazole derivatives, such as their high solubility in water and other polar solvents, can be influenced by environmental factors .
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-12-7-4-11-9(12)13-5-2-8(10)3-6-13;;/h4,7-8H,2-3,5-6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGIYNVKKRQEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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